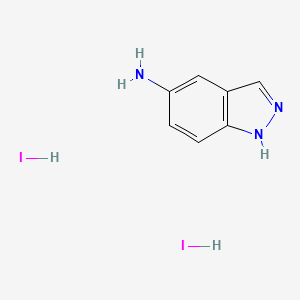

1H-indazol-5-amine dihydroiodide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

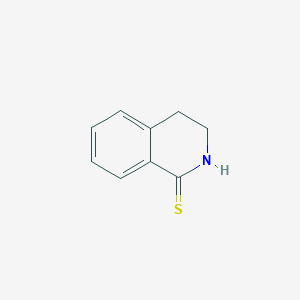

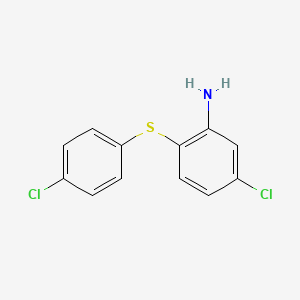

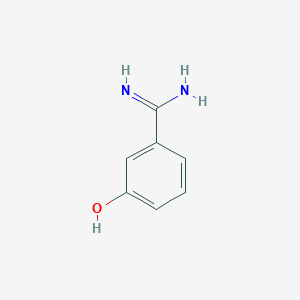

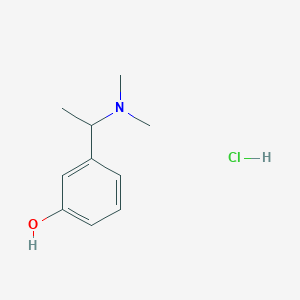

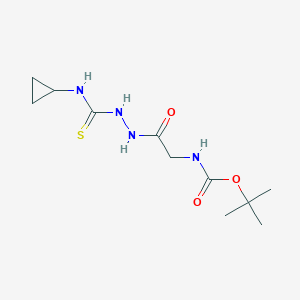

1H-indazol-5-amine dihydroiodide is a chemical compound with the molecular formula C7H9I2N3 . It is a derivative of indazole, a heterocyclic compound that is important in drug molecules . Indazole derivatives bear a variety of functional groups and display versatile biological activities .

Synthesis Analysis

The synthesis of indazole derivatives has been a subject of interest in recent years. Strategies for their synthesis include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole. The thermodynamic internal energy calculation of these tautomers points to 1H-indazole as the predominant and stable form over 2H-indazole .Chemical Reactions Analysis

Indazole-containing compounds have been synthesized through various methods, including reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Aplicaciones Científicas De Investigación

Antitumor Activity

1H-indazol-5-amine derivatives have been investigated for their potential as antitumor agents. In vitro studies on various cancer cell lines (such as A549, K562, PC3, and Hep-G2) have demonstrated their cytotoxic effects. Researchers treated these cells with different concentrations of the compound and assessed cell proliferation using the MTT assay .

Selective Inhibitors of Phosphoinositide 3-Kinase δ (PI3Kδ)

Indazoles can act as selective inhibitors of PI3Kδ, a key enzyme involved in cell signaling pathways. Targeting PI3Kδ has implications for respiratory disease treatment, making 1H-indazol-5-amine dihydroiodide a potential candidate in this context .

Medicinal Applications

Indazole-containing heterocyclic compounds, including 1H-indazol-5-amine dihydroiodide, find applications as:

Synthetic Strategies

Researchers have explored various synthetic approaches to indazoles, including:

- Transition Metal-Catalyzed Reactions : These yield good to excellent yields with minimal byproducts. For instance, a Cu(OAc)₂-catalyzed reaction forms 1H-indazoles via N–N bond formation using oxygen as the terminal oxidant .

- Metal-Free Approaches : While classic noncatalytic pathways exist (e.g., condensation of o-fluorobenzaldehydes with hydrazine), metal-catalyzed synthesis generally offers better yields .

Green Synthesis

Efforts toward eco-friendly synthesis have led to the use of ceric (IV) ammonium nitrate (CAN) as a catalyst. Researchers have successfully synthesized substituted 1H-indazol-3-amine derivatives using CAN, ethanol-water as a solvent, and substituted benzonitriles and hydrazines as starting materials .

Other Potential Applications

While not extensively studied, 1H-indazol-5-amine dihydroiodide may have additional applications in fields such as materials science, catalysis, and organic electronics. Further research is needed to explore these possibilities.

Mecanismo De Acción

Target of Action

Indazole derivatives, which include 1h-indazol-5-amine dihydroiodide, have been reported to interact with various targets such as tyrosine-protein kinase jak2 .

Mode of Action

It’s worth noting that indazole derivatives have been found to exhibit inhibitory activities on protein kinase b/akt , suggesting that 1H-indazol-5-amine dihydroiodide might interact with its targets in a similar manner.

Biochemical Pathways

Indazole derivatives have been associated with various biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects . These activities suggest that 1H-indazol-5-amine dihydroiodide may affect multiple biochemical pathways.

Result of Action

Given the reported activities of indazole derivatives, it can be inferred that 1h-indazol-5-amine dihydroiodide may have potential therapeutic effects in various pathological conditions .

Direcciones Futuras

Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities. Much effort has been spent in recent years to develop synthetic approaches to indazoles with better biological activities . Future research may focus on developing more efficient synthesis methods and exploring the biological activities of new indazole derivatives.

Propiedades

IUPAC Name |

1H-indazol-5-amine;dihydroiodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3.2HI/c8-6-1-2-7-5(3-6)4-9-10-7;;/h1-4H,8H2,(H,9,10);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBWRIYGOPMNLLA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C=NN2.I.I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9I2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30224974 |

Source

|

| Record name | 1H-Indazol-6-amine, dihydriodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30224974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-indazol-5-amine dihydroiodide | |

CAS RN |

74051-73-3 |

Source

|

| Record name | 1H-Indazol-6-amine, dihydriodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074051733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indazol-6-amine, dihydriodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30224974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B1305211.png)